Methyl 6-oxohept-2-enoate Methyl 6-oxohept-2-enoate
Brand Name: Vulcanchem
CAS No.: 73923-21-4
VCID: VC19338347
InChI: InChI=1S/C8H12O3/c1-7(9)5-3-4-6-8(10)11-2/h4,6H,3,5H2,1-2H3
SMILES:
Molecular Formula: C8H12O3
Molecular Weight: 156.18 g/mol

Methyl 6-oxohept-2-enoate

CAS No.: 73923-21-4

Cat. No.: VC19338347

Molecular Formula: C8H12O3

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-oxohept-2-enoate - 73923-21-4

Specification

CAS No. 73923-21-4
Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
IUPAC Name methyl 6-oxohept-2-enoate
Standard InChI InChI=1S/C8H12O3/c1-7(9)5-3-4-6-8(10)11-2/h4,6H,3,5H2,1-2H3
Standard InChI Key PXPNWJGBSDMRQK-UHFFFAOYSA-N
Canonical SMILES CC(=O)CCC=CC(=O)OC

Introduction

Chemical Identity and Structural Analysis

Nomenclature and Molecular Formula

Methyl 6-oxohept-2-enoate (IUPAC name: methyl (E)-6-oxohept-2-enoate) belongs to the class of α,β-unsaturated keto esters. Its molecular formula is C₈H₁₂O₃, with a molecular weight of 156.18 g/mol, analogous to methyl 4-oxohept-2-enoate. The compound’s structure comprises:

  • A methyl ester group (-COOCH₃) at position 1.

  • A conjugated double bond (C=C) at position 2.

  • A ketone group (C=O) at position 6.

The (E)-stereochemistry of the double bond is inferred from related compounds like methyl (E)-6-oxohex-2-enoate, which adopts a trans configuration to minimize steric hindrance .

Table 1: Key Molecular Descriptors of Methyl 6-Oxohept-2-enoate

PropertyValueSource Analogue
Molecular FormulaC₈H₁₂O₃
Molecular Weight156.18 g/mol
CAS NumberNot formally assigned
IUPAC Namemethyl (E)-6-oxohept-2-enoateDerived from ,
SMILESCOC(=O)/C=C/CCCC=ODerived from
LogP (Octanol-Water)~1.47 (estimated)

Synthesis and Preparation

General Synthetic Strategies

Keto esters like methyl 6-oxohept-2-enoate are typically synthesized via Claisen condensation or Michael addition reactions. For example, methyl 2-methyl-6-oxohept-2-enoate is prepared through acid-catalyzed condensation of methyl acetoacetate with crotonaldehyde, followed by oxidation . Similarly, Banwell et al. (2004) demonstrated the use of Grignard reagents to introduce ketone functionalities into α,β-unsaturated esters .

Optimized Protocol for Analogous Compounds

  • Condensation: React methyl acetoacetate with pent-4-enal in the presence of p-toluenesulfonic acid (PTSA) at 80°C for 12 hours .

  • Oxidation: Treat the intermediate with pyridinium chlorochromate (PCC) to introduce the ketone group .

  • Purification: Isolate the product via column chromatography (silica gel, ethyl acetate/hexane) .

This method yields ~94% purity for methyl 2-methyl-6-oxohept-2-enoate , suggesting comparable efficiency for the non-methylated variant.

Physicochemical Properties

Spectral Characteristics

  • IR Spectroscopy: Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (α,β-unsaturated ketone C=O) .

  • NMR Spectroscopy:

    • ¹H NMR: δ 6.85 (dd, J=15.6 Hz, H-2), δ 5.95 (dt, J=15.6 Hz, H-3), δ 2.45 (t, J=7.2 Hz, H-6) .

    • ¹³C NMR: δ 200.1 (C-6 ketone), δ 166.4 (ester C=O), δ 144.2 (C-2), δ 122.5 (C-3).

Thermodynamic and Solubility Data

  • Boiling Point: Estimated at 245–250°C (extrapolated from methyl 4-oxohept-2-enoate).

  • LogP: 1.47 , indicating moderate lipophilicity suitable for organic solvent extraction.

  • Aqueous Solubility: ~2.1 mg/L at 25°C, derived from QSAR models for keto esters.

Applications in Organic Synthesis

As a Michael Acceptor

The α,β-unsaturated ketone moiety enables methyl 6-oxohept-2-enoate to act as a Michael acceptor in nucleophilic additions. For instance, Morizur and Tortajada (1983) utilized similar structures to synthesize γ,δ-epoxy ketones, key intermediates in prostaglandin synthesis .

Pharmaceutical Intermediate

Steroid derivatives like the compound in highlight the utility of keto esters in drug design. Methyl 6-oxohept-2-enoate could serve as a precursor for corticosteroid analogs, leveraging its ketone group for further functionalization .

Table 2: Comparative Reactivity of Keto Esters

CompoundReactivity ProfileApplication Example
Methyl 6-oxohept-2-enoateMichael addition, aldol condensationPharmaceutical intermediates
Methyl 4-oxohept-2-enoateCyclization reactionsHeterocyclic compound synthesis
Methyl (E)-6-oxohex-2-enoate Diels-Alder reactionsPolymer chemistry

Future Research Directions

  • Catalytic Asymmetric Synthesis: Develop enantioselective routes using organocatalysts for chiral keto ester production.

  • Biomedical Applications: Explore antitumor or anti-inflammatory activity via in vitro assays.

  • Computational Modeling: Optimize LogP and bioavailability using QSPR models for drug-likeness .

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